Cas no 1246819-59-9 (Imatinib Meta-methyl-piperazine Impurity)

Imatinib Meta-methyl-piperazine Impurity 化学的及び物理的性質
名前と識別子
-
- Imatinib Meta-methyl-piperazine Impurity
- 3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide
- 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; Benzamide, 3-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- SCHEMBL6239405
- M7TF3SZ5VV
- N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZAMIDE
- DTXSID20741185
- 1246819-59-9
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide
- Benzamide, 3-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
-
- インチ: InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)
- InChIKey: HIPOQAXTOUMJRW-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
計算された属性
- せいみつぶんしりょう: 493.25900
- どういたいしつりょう: 493.25900864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 86.3Ų
じっけんとくせい
- PSA: 89.77000
- LogP: 4.92310
Imatinib Meta-methyl-piperazine Impurity 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I267990-25mg |
Imatinib Meta-methyl-piperazine Impurity |
1246819-59-9 | 25mg |
$ 215.00 | 2023-09-07 | ||
Biosynth | WZB81959-25 mg |
Imatinib meta-methyl-piperazine impurity |
1246819-59-9 | 25mg |
$260.00 | 2022-12-28 | ||
Biosynth | WZB81959-10 mg |
Imatinib meta-methyl-piperazine impurity |
1246819-59-9 | 10mg |
$138.60 | 2022-12-28 | ||
Biosynth | WZB81959-250 mg |
Imatinib meta-methyl-piperazine impurity |
1246819-59-9 | 250MG |
$1,247.50 | 2022-12-28 | ||
Biosynth | WZB81959-50 mg |
Imatinib meta-methyl-piperazine impurity |
1246819-59-9 | 50mg |
$416.00 | 2022-12-28 | ||
Biosynth | WZB81959-100 mg |
Imatinib meta-methyl-piperazine impurity |
1246819-59-9 | 100MG |
$666.00 | 2022-12-28 | ||
TRC | I267990-250mg |
Imatinib Meta-methyl-piperazine Impurity |
1246819-59-9 | 250mg |
$ 1629.00 | 2023-09-07 | ||
A2B Chem LLC | AE38434-250mg |
Imatinib Meta-methyl-piperazine Impurity |
1246819-59-9 | 250mg |
$1681.00 | 2024-04-20 | ||
A2B Chem LLC | AE38434-25mg |
Imatinib Meta-methyl-piperazine Impurity |
1246819-59-9 | 25mg |
$327.00 | 2024-04-20 |
Imatinib Meta-methyl-piperazine Impurity 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
Imatinib Meta-methyl-piperazine Impurityに関する追加情報
Imatinib Meta-methyl-piperazine Impurity: A Comprehensive Overview
The compound with CAS No. 1246819-59-9, commonly referred to as Imatinib Meta-methyl-piperazine Impurity, is a critical entity in the field of pharmaceutical chemistry. This impurity is closely associated with the production and quality control of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The presence of this impurity highlights the importance of stringent manufacturing processes and analytical techniques to ensure the safety and efficacy of pharmaceutical products.
Imatinib Meta-methyl-piperazine Impurity is a byproduct formed during the synthesis of Imatinib. Its structure, which includes a meta-methyl-piperazine moiety, makes it a specific and significant impurity that must be monitored throughout the drug development and manufacturing phases. Recent advancements in analytical chemistry have enabled more precise detection and quantification of this impurity, ensuring compliance with regulatory standards such as those set by the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The synthesis of Imatinib involves multiple steps, each of which can potentially introduce impurities like Imatinib Meta-methyl-piperazine Impurity. Researchers have identified that improper reaction conditions, such as temperature fluctuations or incomplete purification steps, can lead to the formation of this impurity. To mitigate this, modern manufacturing processes incorporate advanced purification techniques, including high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE), to isolate and remove such impurities effectively.
Recent studies have focused on understanding the pharmacokinetic profile of Imatinib Meta-methyl-piperazine Impurity to assess its potential impact on patient safety. These studies have revealed that while the impurity itself does not exhibit significant pharmacological activity, its presence in therapeutic formulations could raise concerns regarding drug stability and bioavailability. As a result, regulatory agencies emphasize the importance of maintaining impurity levels below established thresholds to ensure patient safety.
In addition to its role in quality control, Imatinib Meta-methyl-piperazine Impurity has become a subject of interest in pharmacokinetic research. Scientists are exploring its potential as a biomarker for drug metabolism studies, particularly in understanding how different patient populations metabolize Imatinib. This research could pave the way for personalized medicine approaches, where treatment regimens are tailored based on individual patient characteristics.
The detection and quantification of Imatinib Meta-methyl-piperazine Impurity rely heavily on cutting-edge analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for identifying trace amounts of this impurity in complex matrices. Recent advancements in LC-MS/MS technology have improved sensitivity and specificity, enabling more accurate determination of impurity levels even at extremely low concentrations.
Moreover, researchers are investigating novel synthetic pathways to minimize the formation of Imatinib Meta-methyl-piperazine Impurity during drug production. These efforts include optimizing reaction conditions, employing alternative reagents, and exploring green chemistry principles to enhance process efficiency while reducing impurity formation. Such innovations not only improve product quality but also contribute to environmental sustainability by reducing waste generation.
In conclusion, Imatinib Meta-methyl-piperazine Impurity plays a pivotal role in ensuring the quality and safety of Imatinib-based therapies. Ongoing research into its synthesis, detection, and pharmacokinetics underscores its importance in both pharmaceutical manufacturing and clinical practice. As science continues to evolve, advancements in analytical techniques and synthetic methodologies will further enhance our ability to manage this impurity effectively, ultimately benefiting patients worldwide.
1246819-59-9 (Imatinib Meta-methyl-piperazine Impurity) 関連製品
- 1246819-27-1(Imatinib Para-diaminomethylbenzene Impurity-d3)
- 1365802-18-1(Imatinib Impurity E)
- 404844-02-6(N-Desmethyl Imatinib)
- 571186-92-0(Imatinib (Pyridine)-N-oxide)
- 571186-93-1(Imatinib (Piperidine)-N,N-dioxide)
- 571186-91-9(Imatinib (Piperazine)-4-oxide)
- 938082-57-6(Imatinib (Piperidine)-1-oxide)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)
- 4945-48-6(Piperidine, 1-butyl-)




